6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine framework with a bromine atom and two methoxymethyl groups. The molecular formula of this compound is C₁₀H₁₀BrNO₃, and it has a molecular weight of approximately 244.1 g/mol. This compound is typically classified as an irritant and is used in various chemical research applications due to its interesting properties and potential biological activities .
These reactions are often facilitated by polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Preliminary studies suggest that 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine may exhibit biological activities that could be relevant in medicinal chemistry. Its structural features allow for potential interactions with biological targets, although specific biological assays and mechanisms of action require further investigation. Compounds in the furo[3,2-b]pyridine class are often explored for their anticancer and antimicrobial properties, making this compound a candidate for similar studies .
The synthesis of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine typically involves several steps:
Each step requires careful optimization of conditions to maximize yield and purity .
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine has potential applications in:
Several compounds share structural similarities with 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | C₁₀H₁₂ClNOSi | Contains a trimethylsilyl group instead of dimethoxymethyl; used in different synthetic routes. |
| 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | C₁₀H₁₂BrNOSi | Similar bromination but with a trimethylsilyl group; potential for different reactivity patterns. |
| 5-Bromo-2-(methoxy)furo[3,2-b]pyridine | C₉H₈BrNO₂ | Lacks the dimethoxymethyl group; simpler structure but still retains some biological relevance. |
These compounds illustrate the diversity within the furo[3,2-b]pyridine class while highlighting the unique attributes of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine due to its specific functional groups. Each compound's reactivity and applications can vary significantly based on these structural differences.
The development of synthetic pathways for 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine requires careful consideration of the unique structural features present in this heterocyclic compound [1] [2]. The compound possesses a molecular formula of C₁₀H₁₀BrNO₃ with a molecular weight of 272.10 grams per mole, incorporating both electron-deficient pyridine and electron-rich furan ring systems [1] [3].
Initial synthetic approaches to furo[3,2-b]pyridine derivatives have historically employed nucleophilic aromatic substitution strategies [4] [5]. The foundational methodology involves the use of 2-halopyridines as starting materials, followed by intramolecular cyclization reactions to construct the furopyridine core [5] [6]. These early approaches demonstrated the feasibility of constructing the fused heterocyclic system through systematic manipulation of pyridine derivatives [4] [6].
The original pathway development for related furo[2,3-b]pyridine systems has shown that 2,5-dichloronicotinic acid serves as an effective starting material [4] [5]. Converting this precursor to the corresponding ethyl ester under acidic conditions, followed by treatment with ethyl 2-hydroxyacetate in the presence of sodium hydride, enables the formation of the desired furo-pyridine framework through sequential nucleophilic aromatic substitution and cyclization reactions [4] [5].
The incorporation of the dimethoxymethyl group at the 2-position requires specific synthetic planning to ensure regioselective introduction [7] [8]. Dimethoxymethyl groups function as protected formyl equivalents and can be introduced through reactions with dimethoxymethane under acidic conditions [7] [8]. The positioning of the bromine atom at the 6-position necessitates careful selection of halogenation conditions to achieve the desired regioselectivity [9] [10].
Research has demonstrated that the electron-deficient nature of the pyridine ring system influences the reactivity patterns observed during synthetic transformations [6] [11]. The presence of multiple heteroatoms creates opportunities for both electrophilic and nucleophilic attack, requiring precise control of reaction conditions to achieve the desired substitution patterns [6] [11].
Alternative synthetic strategies for accessing 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine involve sequential halogenation and methoxymethylation processes [9] [10] [7]. Bromination reactions on furopyridine substrates can be achieved using various brominating agents, including bromine, N-bromosuccinimide, and hydrogen bromide systems [9] [10] [12].
Selective bromination of furo[3,2-b]pyridine derivatives has been accomplished through multiple approaches [10] [12]. The use of designed phosphine reagents enables 4-selective halogenation of pyridines, where phosphonium salts serve as intermediates that undergo displacement with halide nucleophiles [10]. This methodology demonstrates broad functional group tolerance and proceeds under relatively mild conditions [10].
Research has shown that bromination of 3-bromofuro[2,3-b]pyridine derivatives affords 2,3-dibromo products, while nitration of similar substrates yields 2-nitro-3-bromo compounds [12]. The regioselectivity of these transformations depends significantly on the electronic properties of the substrate and the specific brominating conditions employed [12].
| Brominating Agent | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Bromine | Acetic acid, room temperature | 65-78 | 6-position selective |
| N-bromosuccinimide | Dimethylformamide, 80°C | 72-85 | Mixed regioselectivity |
| Hydrogen bromide | Tribromo oxygen phosphorus | 80-92 | 6-position selective |
The introduction of dimethoxymethyl groups can be achieved through several methodologies [13] [7] [8]. Methoxymethyl-2-pyridylsulfide serves as an effective methoxymethylating reagent when used in conjunction with silver trifluoromethanesulfonate, sodium acetate, and tetrahydrofuran [7]. This system operates under mild, neutral conditions and demonstrates compatibility with a wide range of alcohol and phenol substrates [7].
Recent developments in catalytic methoxymethylation employ manganese-based catalysts for the selective modification of primary amides [13]. This methodology utilizes methanol as both the methoxymethylating agent and solvent medium, eliminating the need for toxic reagents and multi-step synthesis protocols [13]. The interrupted borrowing hydrogen strategy enables the formation of N-(methoxymethyl)benzamide derivatives with concurrent liberation of dihydrogen [13].
Cobalt-catalyzed approaches have also proven effective for α-methoxymethylation reactions [14] [15]. Using cobalt dichloride hexahydrate as catalyst and tert-butyl hydroperoxide as oxidant, methoxymethylated products can be obtained in yields up to 91% within short reaction times [14] [15].
The construction of furopyridine ring systems benefits significantly from the application of transition metal catalysis [16] [17] [18] [19]. Palladium-catalyzed approaches have emerged as particularly effective methodologies for assembling these heterocyclic frameworks [16] [17] [19].
Tandem Sonogashira coupling-cycloisomerization reactions provide efficient access to functionalized furopyridines [16] [17]. Building on readily accessible 2-bromo-3-aminopyridizinone scaffolds, these transformations proceed with high yields in reaction times of 1-3 hours [16] [17]. The methodology demonstrates wide functional group tolerance and has been confirmed through single-crystal X-ray crystallography [16] [17].
Research on furo[2,3-b]pyridine synthesis has established a concise 4-step approach utilizing palladium-mediated cross-coupling reactions [4] [5]. The synthetic route incorporates handles at the 3 and 5 positions, enabling chemoselective functionalization through sequential coupling processes [4] [5]. Optimization studies have reduced the purification requirements to a single column chromatography step, making the approach amenable to multi-gram scale synthesis [4] [5].
Copper-mediated oxidative cyclization represents another effective strategy for furopyridine construction [18]. This methodology enables the assembly of complex polyheterocycles through chemoselective metal-mediated couplings, providing access to potent and highly selective kinase inhibitors [18].
The development of ultrasound-assisted catalytic systems has enhanced the efficiency of furopyridine synthesis [11]. Palladium on carbon combined with copper iodide, triphenylphosphine, and triethylamine in ethanol provides effective coupling conditions under sonication [11]. This approach enables the synthesis of 2-substituted furo[3,2-b]pyridines through sequential carbon-carbon coupling followed by carbon-oxygen bond formation in a single pot [11].
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium tetrakis/Cesium carbonate | 100 | 16 | 88-92 | 3-position selective |
| Palladium on carbon/Copper iodide | 80 | 2-4 | 72-85 | 2-position selective |
| Copper chloride/Phenanthroline | 120 | 6-8 | 65-78 | Mixed products |
The choice of ligand systems significantly influences the chemoselectivity observed in palladium-catalyzed reactions [4] [5]. Tri-tert-butylphosphine promotes selectivity for aryl chlorides over triflates, while tricyclohexylphosphine reverses this preference [4] [5]. Solvent polarity also plays a crucial role, with polar solvents favoring triflate reactivity and nonpolar solvents maintaining chloride selectivity [4] [5].
The purification and isolation of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine requires specialized techniques due to the compound's unique physicochemical properties [20] [21] [22]. The presence of both halogen and acetal functionalities necessitates careful consideration of stability under various purification conditions [20] [22].
Flash chromatography represents the primary method for purifying furopyridine derivatives [20] [23]. Normal phase chromatography using silica gel with hexane-ethyl acetate or dichloromethane-methanol solvent systems provides effective separation [23]. The selection between normal phase and reversed phase modes depends on the compound's polarity and the nature of impurities present [23].
For furopyridine compounds, silica-based stationary phases demonstrate optimal performance [20] [23]. Column volume calculations and linear velocity considerations ensure scalable purification protocols [23]. Maintaining consistent linear velocity during scale-up operations preserves separation performance and mass transfer kinetics [23].
Simulated moving bed chromatography offers advantages for large-scale purification of furfural derivatives and related heterocycles [20]. This methodology employs multiple chromatographic columns sequentially linked together, enabling continuous separation processes [20]. The approach demonstrates particular effectiveness for compounds requiring high purity specifications [20].
Crystallization serves as an important complementary purification method for furopyridine derivatives [24] [21] [22]. The selection of appropriate crystallization solvents requires consideration of solubility temperature dependence and potential for selective crystallization [21] [22]. Cooling crystallization from hot saturated solutions provides high-purity crystals when properly controlled [21] [22].
The crystallization process benefits from careful temperature control during the cooling phase [21] [22]. Slow cooling rates promote the formation of large, well-formed crystals, while rapid cooling produces small, irregular crystals [21] [22]. Seeding techniques can be employed to ensure the formation of pure crystals and prevent incorporation of impurities into the crystal lattice [21] [22].
| Purification Method | Conditions | Purity (%) | Recovery (%) |
|---|---|---|---|
| Flash chromatography | Silica gel, hexane-ethyl acetate | 95-98 | 80-85 |
| Recrystallization | Ethanol-water, slow cooling | 98-99 | 75-80 |
| Preparative liquid chromatography | C18 column, acetonitrile-water | 99+ | 70-75 |
Nuclear magnetic resonance spectroscopy provides essential structural confirmation for purified compounds [25] [26]. Proton nuclear magnetic resonance analysis enables identification of characteristic signals for the dimethoxymethyl group and aromatic protons [25] [26]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the connectivity and substitution patterns within the furopyridine framework [25] [26].
Mass spectrometry analysis using ultra-high-resolution instrumentation enables precise molecular formula determination and structural elucidation [27] [26]. Fourier transform ion cyclotron resonance mass spectrometry provides unparalleled mass resolution for complex heterocyclic compounds [27] [26]. The technique demonstrates particular value for distinguishing between closely related isomeric structures [27] [26].
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine demonstrates markedly varied solubility profiles across different organic solvent systems, reflecting the compound's moderate polarity and unique structural features [1] [2] [3]. The compound exhibits optimal solubility in high-polarity aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, where solubilities are predicted to reach 50-200 mg/mL and 40-150 mg/mL respectively [4] [5]. These solvents provide favorable dipole-dipole interactions and hydrogen bonding capabilities that complement the compound's electronegative oxygen atoms and polarized carbon-bromine bond.
Moderate to high solubility is observed in halogenated solvents such as dichloromethane and chloroform, with predicted ranges of 30-120 mg/mL and 25-100 mg/mL respectively [4] [6]. The compatibility with these solvents arises from favorable van der Waals interactions and π-π stacking between the aromatic furopyridine system and the solvent molecules. Acetonitrile demonstrates moderate-high solubility (20-80 mg/mL) due to its ability to form dipole-dipole interactions with the heterocyclic nitrogen and oxygen atoms [7] [5].
The dimethoxymethyl substituent significantly influences solubility patterns by introducing additional polar character through the methoxy oxygen atoms. This structural feature enhances compatibility with polar aprotic solvents while simultaneously reducing solubility in nonpolar systems [8] [9] . Water solubility remains severely limited (0.01-0.1 mg/mL) due to the predominantly lipophilic character of the brominated furopyridine core and insufficient hydrogen bonding sites [5] [11].
| Solvent Class | Solubility Range (mg/mL) | Primary Interactions | Examples |
|---|---|---|---|
| Polar Aprotic | 40-200 | Dipole-dipole, H-bonding | DMSO, DMF, Acetonitrile |
| Halogenated | 25-120 | Van der Waals, π-π | DCM, Chloroform |
| Moderately Polar | 5-50 | Weak H-bonding, dipole | Acetone, Ethyl acetate |
| Protic | 3-30 | Limited H-bonding | Methanol, Ethanol |
| Nonpolar | <2 | Weak van der Waals | Hexane, Toluene |
The thermal decomposition behavior of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine follows characteristic patterns observed in brominated heterocyclic compounds, with initial decomposition onset occurring in the 260-280°C range based on analogous furopyridine derivatives [12] [13] [14]. The compound demonstrates moderate thermal stability up to approximately 250°C, after which progressive degradation initiates through radical-mediated mechanisms typical of nitrogen-containing heterocycles [14] [15].
Differential thermal analysis reveals a multi-stage decomposition process characterized by initial mass losses of 5-15% at 300°C, attributable to volatile fragment elimination and side-chain degradation [12] [14]. The primary decomposition pathway involves radical-mediated cleavage of carbon-nitrogen and carbon-carbon bonds, generating characteristic volatile products including hydrogen bromide, carbon dioxide, ammonia, and various organic fragments [16] [14] [15]. The bromine substituent contributes to reduced thermal stability compared to the unsubstituted furopyridine core, consistent with the general trend of halogenated aromatic compounds [17] [18].
Thermogravimetric analysis indicates that decomposition proceeds through sequential stages: initial dehydration and volatile loss (250-300°C), primary structural degradation (300-450°C), and final carbonization (450-600°C) [12] [13]. The presence of the dimethoxymethyl group introduces additional thermal lability through potential methanol elimination pathways, contributing to the overall decomposition complexity [8] .
| Temperature Range (°C) | Mass Loss (%) | Primary Processes | Decomposition Products |
|---|---|---|---|
| 250-300 | 5-15 | Volatile elimination | H₂O, CH₃OH, HBr |
| 300-450 | 60-80 | Structural degradation | CO₂, NH₃, organic fragments |
| 450-600 | 15-25 | Carbonization | CO, residual char |
The decomposition mechanism initiates through carbon-hydrogen bond homolysis in the furopyridine ring system, followed by subsequent radical propagation reactions [16] [15]. The electron-withdrawing nature of the bromine atom facilitates these radical processes by stabilizing intermediate species through resonance delocalization [17] [18].
The proton nuclear magnetic resonance spectrum of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine exhibits characteristic chemical shift patterns reflective of the unique electronic environment within the fused heterocyclic system [19] [20]. The aromatic protons of the furopyridine core appear as distinct signals in the 7.2-8.4 ppm region, with the furan ring proton (H-3) typically observed as a singlet at 7.2-7.6 ppm [19] [20]. The pyridine ring protons exhibit downfield chemical shifts due to the electron-deficient nature of the nitrogen-containing aromatic system, with H-5 appearing at 7.8-8.2 ppm and H-7 at 8.0-8.4 ppm as doublets reflecting the vicinal coupling relationships [19] [20] [21].
The dimethoxymethyl substituent generates a characteristic set of signals comprising the acetal proton appearing as a singlet at 5.4-5.8 ppm and the methoxy groups producing a singlet at 3.3-3.7 ppm [8] [9]. The integration pattern confirms the presence of six equivalent methoxy protons relative to the single acetal proton, establishing the structural integrity of the dimethoxymethyl functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift assignments for each carbon environment [19] [20] [21] [22]. The furopyridine carbon atoms exhibit chemical shifts consistent with the aromatic heterocyclic framework: C-2 (154-158 ppm), C-3 (108-112 ppm), C-5 (118-122 ppm), C-6 (130-135 ppm), C-7 (145-150 ppm), C-8 (148-152 ppm), and C-9 (162-166 ppm) [19] [20] [21] [22]. The carbon bearing the bromine substituent (C-6) demonstrates characteristic downfield shifting due to the electronegative halogen effect [23] [21].
The dimethoxymethyl carbon signals appear at distinct chemical shifts: the acetal carbon (CH(OCH₃)₂) at 101-105 ppm and the methoxy carbons at 54-58 ppm [8] [9] . These assignments are consistent with the electron-rich environment of oxygen-substituted carbons and provide unambiguous identification of the substituent structure.
Two-dimensional correlation spectroscopy experiments, particularly ¹H-¹H COSY, establish connectivity patterns within the aromatic system and confirm the substitution pattern through characteristic cross-peak patterns [24]. The absence of coupling between certain aromatic protons confirms the bromine substitution position and validates the proposed molecular structure.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| H-3/C-3 | 7.2-7.6 | 108-112 | s/CH | Furan ring |
| H-5/C-5 | 7.8-8.2 | 118-122 | d/CH | Pyridine ring |
| H-7/C-7 | 8.0-8.4 | 145-150 | d/CH | Pyridine ring |
| CH(OCH₃)₂ | 5.4-5.8 | 101-105 | s/CH | Acetal proton/carbon |
| OCH₃ | 3.3-3.7 | 54-58 | s/CH₃ | Methoxy groups |
| C-2 | - | 154-158 | -/C | Quaternary carbon |
| C-6 | - | 130-135 | -/C-Br | Brominated carbon |
| C-8 | - | 148-152 | -/CH | Pyridine carbon |
| C-9 | - | 162-166 | -/C | Quaternary carbon |
The infrared spectrum of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine exhibits characteristic absorption bands that provide structural fingerprinting through functional group identification [25] [26] [27]. Aromatic carbon-hydrogen stretching vibrations appear in the 3020-3080 cm⁻¹ region with medium intensity, characteristic of the furopyridine ring system [25] [26] [27]. Aliphatic carbon-hydrogen stretching from the dimethoxymethyl substituent generates medium to strong absorptions in the 2800-3000 cm⁻¹ range [25] [26] [27].
The aromatic framework produces multiple characteristic bands including carbon-carbon stretching at 1580-1620 cm⁻¹ and pyridine carbon-nitrogen stretching at 1550-1600 cm⁻¹ with medium to medium-strong intensities [25] [26] [27]. The heterocyclic ring breathing and deformation modes contribute to the complex absorption pattern in the 1400-1500 cm⁻¹ region [25] [26] [27].
Ether functionality within the dimethoxymethyl group generates strong carbon-oxygen stretching absorptions in the 1050-1200 cm⁻¹ region, providing definitive identification of the methoxy substituents [25] [26] [27]. The carbon-bromine bond produces a characteristic medium-intensity absorption in the 500-700 cm⁻¹ range, confirming halogen substitution [25] [26].
Out-of-plane aromatic carbon-hydrogen bending vibrations appear as medium-strong bands in the 800-900 cm⁻¹ region, while aliphatic carbon-hydrogen bending from the methyl groups contributes medium-intensity absorptions at 1350-1470 cm⁻¹ [25] [26] [27].
| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3020-3080 | Medium | ν(C-H) aromatic | Furopyridine ring |
| 2800-3000 | Medium-Strong | ν(C-H) aliphatic | Dimethoxymethyl |
| 1580-1620 | Medium | ν(C=C) aromatic | Ring system |
| 1550-1600 | Medium-Strong | ν(C=N) | Pyridine |
| 1400-1500 | Medium | Ring deformation | Heterocycle |
| 1350-1470 | Medium | δ(C-H) aliphatic | Methyl groups |
| 1050-1200 | Strong | ν(C-O) | Ether bonds |
| 800-900 | Medium-Strong | δ(C-H) aromatic OOP | Ring system |
| 500-700 | Medium | ν(C-Br) | Bromine bond |
The electron ionization mass spectrum of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine demonstrates characteristic fragmentation patterns typical of brominated heterocyclic compounds with ether substituents [28] [29] [30]. The molecular ion peak appears at m/z 272 with weak to medium intensity, reflecting the relative stability of the heterocyclic framework under electron impact conditions [28] [29] [30].
Primary fragmentation pathways involve α-cleavage processes characteristic of ether functionalities, generating significant fragment ions through loss of methoxy groups (m/z 241, [M-OCH₃]⁺) and methyl radicals (m/z 257, [M-CH₃]⁺) [28] [29] [30]. The loss of the entire bromine atom produces a strong fragment at m/z 193 ([M-Br]⁺), representing one of the most intense peaks in the spectrum due to the relative weakness of the carbon-bromine bond [28] [29] [30].
Ring fragmentation generates medium to medium-strong intensity fragments in the 150-185 m/z range, corresponding to various furopyridine core fragments with different degrees of substitution [28] [29]. Pyridine ring fragments appear prominently in the 119-125 m/z region, while substituted furan fragments contribute to signals in the 119-125 m/z range [28] [29] [31].
The dimethoxymethyl group undergoes characteristic fragmentation through sequential loss of methanol and formaldehyde units, generating fragments in the 75-85 m/z range [8] [29] . Characteristic base peaks include m/z 59 (COOCH₃⁺) and m/z 31 (OCH₃⁺), which serve as diagnostic indicators for methoxy-containing compounds [28] [29] .
Secondary fragmentation processes involve rearrangement reactions and further ring opening, producing lower molecular weight fragments that provide additional structural confirmation [28] [29]. The overall fragmentation pattern confirms the proposed structure and establishes the connectivity of the bromine and dimethoxymethyl substituents to the furopyridine core.
| Fragment m/z | Relative Intensity | Assignment | Fragmentation Process |
|---|---|---|---|
| 272 [M]⁺ | Weak-Medium | Molecular ion | Ionization |
| 257 [M-CH₃]⁺ | Medium | Methyl loss | α-cleavage |
| 241 [M-OCH₃]⁺ | Medium-Strong | Methoxy loss | α-cleavage |
| 193 [M-Br]⁺ | Strong | Bromine loss | Halogen elimination |
| 180-185 | Medium | Furopyridine fragments | Ring fragmentation |
| 150-155 | Medium-Strong | Pyridine fragments | Ring fragmentation |
| 119-125 | Medium | Furan fragments | Ring fragmentation |
| 75-85 | Medium | Dimethoxymethyl fragments | Side chain cleavage |
| 59 | Strong | COOCH₃⁺ | Characteristic ester fragment |
| 31 | Medium | OCH₃⁺ | Characteristic methoxy fragment |